molecular formula C38H50N6O6 B583324 Saquinavir Hydroxy-tert-butylamide CAS No. 438200-34-1

Saquinavir Hydroxy-tert-butylamide

Cat. No.: B583324
CAS No.: 438200-34-1
M. Wt: 686.854
InChI Key: SQCJGICLIMLWFB-UGJKXSETSA-N
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Mechanism of Action

Target of Action

Saquinavir Hydroxy-tert-butylamide primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus . This protease is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins found in infectious HIV .

Mode of Action

This compound acts as a protease inhibitor . It is a peptide-like substrate analogue that binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, noninfectious virus particles .

Biochemical Pathways

The inhibition of the HIV-1 protease by this compound disrupts the normal viral replication process within the cell. By preventing the maturation of the viral particles, the compound effectively halts the production of new, infectious HIV-1 particles .

Pharmacokinetics

This compound exhibits complex and highly variable behavior, but can be modeled adequately using a two-compartment zero-order absorption model . The primary means of elimination is extensive hepatic metabolism followed by fecal excretion of both the parent drug and metabolic products .

Result of Action

The result of this compound’s action is the formation of immature, noninfectious virus particles . By inhibiting the HIV-1 protease, the compound prevents the maturation of the viral particles, effectively halting the production of new, infectious HIV-1 particles .

Action Environment

The co-administration of other pharmaceutical agents, such as ritonavir, can significantly influence the action, efficacy, and stability of this compound . Ritonavir, a potent enzyme inhibitor, increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving its antiviral activity . Therefore, the environment in which this compound acts can greatly impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Saquinavir Hydroxy-tert-butylamide involves complex synthetic routes. One method includes the formation of a eutectic mixture with piperine, which enhances the dissolution rate of the compound . The process involves liquid-assisted grinding techniques and differential scanning calorimetry to determine the exact eutectic composition.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nanotechnology for drug delivery and the formation of solid drug nanoparticles have been explored to enhance the absorption and accumulation of Saquinavir .

Chemical Reactions Analysis

Types of Reactions: Saquinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as an HIV protease inhibitor.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Pluronic F127, HPMC, PVP, PVA, Lecithin S75, and Span 80 . These reagents are used under specific conditions to enhance the compound’s solubility and bioavailability.

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites and derivatives, which are essential for its antiviral activity .

Biological Activity

Saquinavir is a well-established HIV protease inhibitor that has been extensively studied for its biological activity, particularly in the context of HIV treatment. The compound "Saquinavir Hydroxy-tert-butylamide" is a derivative that may exhibit similar or enhanced biological properties compared to its parent compound. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and potential resistance profiles.

Saquinavir functions as a peptide-like substrate analogue that specifically binds to the active site of the HIV protease enzyme. This binding inhibits the enzyme's activity, preventing the proteolytic cleavage of viral polyprotein precursors into functional proteins necessary for viral replication. As a result, the formation of immature, non-infectious virus particles occurs, effectively reducing viral load in infected individuals .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic efficacy. Key pharmacokinetic parameters include:

  • Bioavailability : The oral bioavailability of saquinavir is approximately 4%, largely due to extensive first-pass metabolism in the liver mediated by cytochrome P450 enzymes, particularly CYP3A4 .
  • Volume of Distribution : The steady-state volume of distribution is around 700 L, indicating significant tissue distribution .
  • Protein Binding : Saquinavir is highly bound to plasma proteins (approximately 98%), which influences its therapeutic concentration and effectiveness .

Antiviral Activity

In vitro studies have demonstrated that Saquinavir exhibits potent antiviral activity against various strains of HIV-1 and HIV-2. The inhibitory concentrations (IC50 and IC90) range from 1 to 30 nM and 5 to 80 nM, respectively . Furthermore, synergistic effects have been observed when saquinavir is combined with other antiretroviral agents, enhancing overall antiviral efficacy without increasing cytotoxicity .

Table 1: In Vitro Antiviral Activity of Saquinavir

Study TypeVirus StrainIC50 (nM)IC90 (nM)
Lymphoblastoid CellsHIV-1 RF37.7 ± 5-
Monocytic Cell LinesHIV-1 Clades A-H0.9 - 2.5-
Peripheral Blood LymphocytesHIV-2--

Clinical Efficacy

Clinical studies have shown that saquinavir is effective in reducing viral load and improving CD4+ T-cell counts in patients with advanced HIV infection. For instance, in a study involving patients with prior zidovudine treatment, triple therapy including saquinavir demonstrated superior outcomes compared to double therapy regimens . Additionally, combination therapy with saquinavir has been associated with a significant reduction in AIDS-defining events and mortality rates compared to monotherapy .

Case Study: Efficacy in Treatment-Naïve Patients

In a clinical trial (ACTG 229), treatment-naïve patients receiving saquinavir in combination with zidovudine showed a marked improvement in both viral load suppression and CD4+ T-cell recovery compared to those receiving monotherapy with either drug alone.

Resistance Profiles

Resistance to saquinavir has been documented in both clinical and laboratory settings. Mutations such as G48V and L90M have been identified as contributing factors to reduced susceptibility. The emergence of these mutations tends to occur slowly during treatment, suggesting that while resistance can develop, it may not significantly diminish the drug's overall effectiveness when used in combination therapies .

Table 2: Resistance Mutations Associated with Saquinavir

MutationImpact on Susceptibility
G48VModerate reduction
L90MSignificant reduction
A71V/TVariable impact

Properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJGICLIMLWFB-UGJKXSETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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